N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide features a benzodioxin core linked via an acetamide bridge to a substituted imidazole-thioether moiety.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-3-2-4-16(11-14)23-8-7-21-20(23)27-13-19(24)22-15-5-6-17-18(12-15)26-10-9-25-17/h2-8,11-12H,9-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGAMVWCHYNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and an imidazole ring. Its molecular formula is , with a molecular weight of approximately 356.44 g/mol. The presence of sulfur in the thioacetamide group may contribute to its biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and thymidylate synthase. These enzymes are critical for DNA synthesis and modification, making them prime targets for anticancer therapies .
- Modulation of Signaling Pathways : The imidazole ring may interact with signaling pathways that regulate cell proliferation and apoptosis. Compounds with similar structures have demonstrated the ability to modulate pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .
- Antioxidant Properties : The presence of the dioxin moiety suggests potential antioxidant activity, which could protect cells from oxidative stress—a common factor in cancer development .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Cytotoxicity Assays : In vitro studies using different cancer cell lines (e.g., HeLa, MCF-7) have shown that the compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound with target proteins. Docking simulations suggest that it binds effectively to HDACs and other relevant targets, supporting its potential as an anticancer agent .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study on HDAC Inhibition : A derivative of the compound was tested for its ability to inhibit HDACs in breast cancer cells, resulting in increased acetylation of histones and subsequent apoptosis in treated cells .
- Antitumor Activity in Animal Models : In vivo studies demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models, suggesting its potential for therapeutic use .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with imidazole derivatives in the presence of appropriate coupling agents. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the imidazole moiety have been evaluated for their in vitro activity against various bacterial strains and fungi. The results demonstrated promising antibacterial and antifungal activities, suggesting potential use in treating infections caused by resistant pathogens .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies focusing on related thioacetamide derivatives have shown that they can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various biochemical pathways . Molecular docking studies have further elucidated the binding interactions between these compounds and target proteins involved in cancer progression .
Antitubercular Activity
In addition to its antimicrobial and anticancer effects, this compound has shown potential antitubercular activity. Compounds derived from similar structures were evaluated against Mycobacterium tuberculosis, revealing effective inhibition at certain concentrations. This suggests a possible role in developing new therapies for tuberculosis .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of synthesized thioacetamides were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the imidazole ring showed higher activity against Gram-positive bacteria compared to their Gram-negative counterparts. The minimum inhibitory concentration (MIC) values were determined using standard methods such as broth dilution assays .
Case Study 2: Anticancer Mechanism Exploration
In a study assessing the anticancer activity of related compounds, it was found that certain derivatives induced apoptosis in MCF7 cells via caspase activation pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, providing insights into the mechanisms by which these compounds exert their anticancer effects .
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO-) derivatives. Common oxidizing agents include HO, mCPBA, or Oxone .
Example Reaction :
Oxidation Outcomes :
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| HO (30%) | Sulfoxide | AcOH, 12 h | 60% |
| mCPBA | Sulfone | DCM, 0°C → RT | 85% |
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid.
Acidic Hydrolysis :
Basic Hydrolysis :
Stability Note : The benzodioxane ring remains intact under mild hydrolysis (pH 7–12, 25–60°C) .
Electrophilic Substitution on the Imidazole Ring
The 1-(m-tolyl)-imidazole moiety undergoes electrophilic substitution (e.g., nitration, halogenation) at the C4/C5 positions due to electron-rich aromaticity.
Nitration Example :
Directing Effects :
-
The m-tolyl group directs electrophiles to the imidazole’s C4/C5 positions.
Cross-Coupling Reactions
The compound can participate in Pd-catalyzed cross-coupling if functionalized with halogens (e.g., Suzuki coupling).
Functionalization Example :
-
Bromination : Introduce Br at the imidazole C4 using NBS.
-
Suzuki Coupling : React with aryl boronic acids under Pd(PPh) catalysis .
Stability and Degradation Pathways
-
Thermal Stability : Stable up to 200°C (TGA data for benzodioxane-acetamide analogs) .
-
Photodegradation : UV exposure (254 nm) causes cleavage of the thioether bond, forming disulfides and imidazole fragments.
-
pH Sensitivity : Degrades in strong acids (pH < 2) via benzodioxane ring opening .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Variations
The target compound’s structural uniqueness lies in its imidazole-thioacetamide linkage and m-tolyl substituent. Key comparisons with related compounds include:
Table 1: Structural Comparison of Benzodioxin Derivatives
Key Observations :
- Imidazole vs. Triazole/Thiazole: The imidazole-thioether group in the target compound may confer distinct electronic properties compared to triazole (e.g., compound 6a) or thiazole (e.g., 17a) analogs.
Key Observations :
- The target compound’s synthesis likely parallels triazole-thioether derivatives (e.g., 6a–m), requiring thiol-imidazole coupling under basic or catalytic conditions .
- One-pot methods (e.g., DDFDI) offer efficiency but may lack regioselectivity compared to stepwise approaches .
Table 3: Functional Properties of Related Compounds
Key Observations :
Physicochemical and Spectroscopic Properties
Spectroscopic data from analogs provide insights into the target compound’s expected properties:
Table 4: Spectroscopic Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated in analogous heterocyclic systems. For example, copper-catalyzed reactions in tert-butanol/water mixtures (3:1) under ambient conditions yield structurally related acetamides. Purification typically involves recrystallization from ethanol . Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and characterizing intermediates using IR and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- IR spectroscopy identifies functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹, and –C–O at ~1250 cm⁻¹) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions. For example, aromatic protons appear as multiplet signals (δ 7.20–8.61 ppm), while triazole or imidazole protons resonate near δ 5.3–5.5 ppm .
- HRMS validates molecular mass (e.g., [M+H]+ calculated for analogous compounds: 404.1359 vs. observed 404.1348) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- TLC with hexane:ethyl acetate (8:2) monitors reaction progress .
- Recrystallization in ethanol removes impurities, confirmed by sharp melting points and consistent spectral data .
- Elemental analysis (e.g., %C, %H) verifies stoichiometric purity, with deviations ≤0.3% indicating high purity .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields using design of experiments (DOE)?
- Methodological Answer : DOE minimizes trial-and-error by systematically varying parameters (e.g., solvent ratio, catalyst loading, temperature). For example:
- Factorial design evaluates interactions between variables (e.g., tert-butanol/water ratio and Cu(OAc)₂ concentration) .
- Response surface methodology (RSM) identifies optimal conditions for maximum yield. Computational tools (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations to predict ideal conditions .
Q. What computational approaches model the compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and reaction pathways. Basis sets (e.g., B3LYP/6-31G*) model interactions between the dihydrodioxin ring and imidazole-thioacetamide moiety .
- Molecular docking predicts binding affinities to biological targets (e.g., enzymes), guiding pharmacological studies .
Q. How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction (e.g., triclinic P1 space group) reveals bond lengths, angles, and intermolecular interactions (e.g., H-bonding, π-π stacking). For example, adamantyl derivatives show gauche conformations (N–C–C–C dihedral angles ~-100°) .
- Hirshfeld surface analysis quantifies non-covalent interactions, critical for understanding stability and polymorphism .
Q. How can contradictions in bioactivity data (e.g., in vitro vs. in silico results) be systematically addressed?
- Methodological Answer :
- Multi-assay validation : Compare enzyme inhibition (in vitro) with docking predictions (in silico). Discrepancies may arise from solvation effects or protein flexibility .
- Statistical analysis : Use ANOVA to assess variability between replicates or assays. For example, IC₅₀ values with p < 0.05 indicate significant bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
